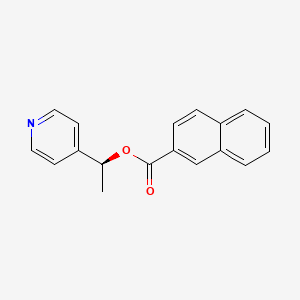
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is an organic compound that belongs to the class of naphthalene carboxylic acid esters. This compound is characterized by the presence of a naphthalene ring system, a carboxylic acid group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with (1S)-1-(4-pyridinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated pyridine derivatives
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and pyridine derivatives, which can then interact with enzymes or receptors. The naphthalene ring system may also participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, (1R)-1-(4-pyridinyl)ethyl ester
- 2-Naphthalenecarboxylic acid, (1S)-1-(3-pyridinyl)ethyl ester
- 2-Naphthalenecarboxylic acid, (1S)-1-(2-pyridinyl)ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, (1S)-1-(4-pyridinyl)ethyl ester is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propiedades
Número CAS |
827320-02-5 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
[(1S)-1-pyridin-4-ylethyl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-13(14-8-10-19-11-9-14)21-18(20)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,1H3/t13-/m0/s1 |
Clave InChI |
PPOLTYMNPBPOJI-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC(C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


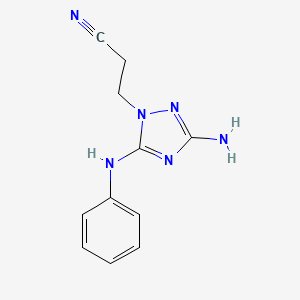
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)

![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

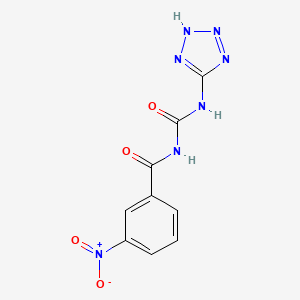
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)

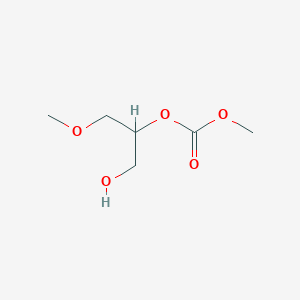
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
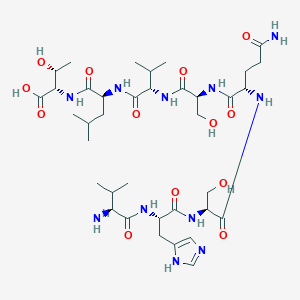
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
